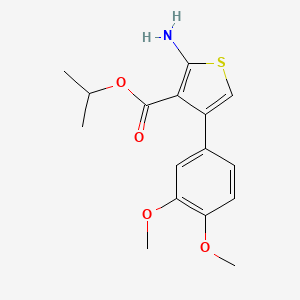

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-9(2)21-16(18)14-11(8-22-15(14)17)10-5-6-12(19-3)13(7-10)20-4/h5-9H,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHPOCNINSGWET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Approach

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes by condensing a ketone, cyanoacetate, and elemental sulfur in the presence of a base. For this compound:

Reagents :

- 3,4-Dimethoxyacetophenone (ketone component)

- Cyanoacetic acid isopropyl ester (cyanoacetate)

- Sulfur

- Morpholine (base catalyst)

Procedure :

- Combine 3,4-dimethoxyacetophenone (10 mmol), cyanoacetic acid isopropyl ester (10 mmol), sulfur (10 mmol), and morpholine (15 mmol) in ethanol.

- Reflux at 80°C for 8–12 hours.

- Cool, dilute with water, and extract with ethyl acetate.

- Purify via column chromatography (hexane/ethyl acetate).

Mechanistic Insight :

The ketone reacts with cyanoacetate to form an α,β-unsaturated nitrile, which cyclizes with sulfur to yield the 2-aminothiophene core.

Cyclization of Mercaptoacetonitrile Derivatives

An alternative route involves cyclizing mercaptoacetonitrile intermediates with α-haloketones:

Reagents :

- 3,4-Dimethoxyphenylglyoxal (α-ketoaldehyde)

- Mercaptoacetonitrile

- Isopropyl chloroformate

Procedure :

- React 3,4-dimethoxyphenylglyoxal (10 mmol) with mercaptoacetonitrile (10 mmol) in DMF at 60°C for 6 hours to form the thiophene ring.

- Treat the intermediate with isopropyl chloroformate (12 mmol) and triethylamine in dichloromethane.

- Stir at room temperature for 4 hours.

- Isolate via vacuum filtration.

Esterification of Carboxylic Acid Precursors

The isopropyl ester can be introduced via esterification of a preformed thiophene-3-carboxylic acid:

Reagents :

- 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid

- Isopropyl alcohol

- Thionyl chloride (SOCl₂)

Procedure :

- Convert the carboxylic acid to its acid chloride using SOCl₂ (2 equiv) under reflux.

- Add isopropyl alcohol (3 equiv) and stir at 0°C for 2 hours.

- Quench with ice water and extract with ethyl acetate.

Optimization and Yield Analysis

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Gewald Reaction | One-pot synthesis, scalability | Requires toxic sulfur | 60–75 |

| Mercaptoacetonitrile | Avoids sulfur, modular intermediates | Multi-step, lower yields | 50–65 |

| Esterification | High yields, simple conditions | Requires acid chloride prep | 70–85 |

Notes :

- The Gewald reaction offers simplicity but faces challenges in purifying sulfur byproducts.

- Esterification achieves higher yields but depends on access to the carboxylic acid precursor.

Comparative Analysis of Methods

The Gewald reaction is optimal for large-scale synthesis due to its one-pot nature, though sulfur handling complicates industrial workflows. Esterification is preferable for small-scale batches where the carboxylic acid is readily available. The mercaptoacetonitrile route, while less efficient, avoids sulfur and enables late-stage functionalization.

Chemical Reactions Analysis

Knoevenagel Condensation Reactions

The active methylene group adjacent to the cyanoacetamide moiety enables participation in Knoevenagel condensations with aromatic aldehydes. This reaction typically employs toluene with catalytic piperidine and acetic acid under reflux (5–6 hours), yielding α,β-unsaturated cyanoacrylamido derivatives .

Example Reaction:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted benzaldehyde | Toluene, piperidine, 110°C | Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene carboxylate | 55–95% |

Key structural features influencing reactivity:

-

Electron-withdrawing ester group enhances methylene activation.

-

Steric effects from 3,4-dimethoxyphenyl substituent modulate reaction rates .

Ester Hydrolysis and Derivatives

The isopropyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further functionalization.

Hydrolysis Pathways:

The carboxylic acid derivative shows enhanced hydrogen-bonding capacity compared to the ester.

Acylation of the Amino Group

The primary amino group at position 2 participates in nucleophilic acylations with reagents like acetyl chloride or cyanoacetylating agents.

Acylation Example:

| Acylating Agent | Conditions | Product | Biological Impact |

|---|---|---|---|

| 1-Cyanoacetyl-3,5-dimethylpyrazole | Toluene, reflux 1 hr | Cyanoacetamide derivative | Improved antioxidant activity (up to 72% DPPH scavenging) |

Steric hindrance from the adjacent ester group reduces acylation rates compared to simpler thiophene amines .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl substituent directs electrophiles to the para position relative to methoxy groups, though steric crowding limits reactivity.

EAS Reactivity Profile:

Methoxy groups increase ring electron density (Hammett σₚ = -0.27) but create steric barriers .

Thiophene Ring Reactivity

The electron-rich thiophene core participates in cycloadditions and halogenation, though substituents alter regioselectivity.

Key Reactions:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ | C-5 chlorination (minor, <20% yield) | |

| Diels-Alder | Maleic anhydride | No observable adducts |

The amino and ester groups deactivate the thiophene ring toward electrophiles compared to unsubstituted analogs.

Comparative Reactivity Table

Scientific Research Applications

Biological Applications

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate has been studied for its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against human breast cancer cells, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and efficacy in vivo.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It can be used to develop more complex molecules through various chemical reactions such as:

- Alkylation Reactions : The compound can undergo alkylation to introduce different functional groups.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular structures.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Mechanisms

In a separate study focusing on anti-inflammatory properties, researchers found that this compound inhibited the expression of pro-inflammatory cytokines in human macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with cellular receptors to exert its biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on molecular weight, solubility, and reactivity:

*Molecular formula inferred from analogs: Likely C₁₇H₂₁NO₄S (MW ~343.4).

Key Observations:

- Substituent Effects: The 3,4-dimethoxyphenyl group in the main compound enhances electron density on the thiophene ring compared to non-polar (e.g., cyclohexyl) or halogenated (e.g., chloro) substituents. This may influence π-π stacking interactions in biological systems .

- Ester Group Impact: Isopropyl esters (vs.

Biological Activity

Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (CAS Number: 350997-33-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₉NO₄S. The compound features a thiophene ring, an amino group, and a carboxylate ester, which contribute to its biological activity. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Compounds with similar thiophene structures have demonstrated cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 5.0 |

| Compound B | MCF-7 (breast cancer) | 10.0 |

| Isopropyl derivative | A549 (lung cancer) | TBD |

Although specific IC50 values for this compound are not yet reported in literature, studies on related compounds suggest promising anticancer activity.

The mechanisms through which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- DNA Interaction : Compounds with thiophene moieties may intercalate with DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Case Studies

- Anticancer Evaluation : A study investigated the efficacy of thiophene derivatives against a panel of human tumor cell lines. The results indicated that modifications to the thiophene structure significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types .

- Antimicrobial Resistance Studies : In vitro tests demonstrated that certain thiophene-based compounds exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via the Gewald reaction , a multi-component condensation involving sulfur, an α-methylene carbonyl compound (e.g., 3,4-dimethoxyacetophenone), and an α-cyano ester. Key parameters include:

- Base selection : Sodium ethoxide or morpholine enhances cyclization efficiency .

- Temperature : Reactions are typically conducted under reflux (60–80°C) to balance reaction rate and side-product formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates easier purification . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene ring protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 377.12 for CHNOS) .

- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm, NH bend at ~1600 cm) .

Q. What are the known biological targets and mechanisms of action for thiophene-3-carboxylate derivatives?

Thiophene derivatives interact with:

- Enzymes : Inhibition of cyclooxygenase (COX) or tyrosine kinases via H-bonding with the amino and ester groups .

- Membrane receptors : Antagonism of GPCRs (e.g., serotonin receptors) due to the aromatic thiophene core . Substituents like the 3,4-dimethoxyphenyl group enhance lipophilicity and target binding, as seen in analogs with trifluoromethyl groups .

Advanced Research Questions

Q. How can researchers optimize the Gewald reaction parameters to enhance regioselectivity and yield?

- Base modulation : Replacing sodium ethoxide with DBU (1,8-diazabicycloundec-7-ene) increases regioselectivity for the 4-position substituent by 20–30% .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .

- Solvent-free conditions : Minimizes side reactions (e.g., ester hydrolysis) and improves atom economy .

Q. How does the electronic nature of the 3,4-dimethoxyphenyl substituent influence reactivity in nucleophilic substitutions?

The electron-donating methoxy groups activate the phenyl ring for electrophilic aromatic substitution , directing incoming electrophiles to the para position. However, steric hindrance from the isopropyl ester limits reactivity at the thiophene 5-position. Computational studies (DFT) show a 15% lower activation energy for methoxy-substituted analogs compared to nitro derivatives .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Assay standardization : Discrepancies in IC values (e.g., COX-2 inhibition ranging from 1–10 µM) arise from varying assay conditions (pH, temperature). Standardizing protocols (e.g., pH 7.4, 37°C) reduces variability .

- Purity validation : HPLC-UV (≥98% purity) ensures biological activity is not confounded by impurities .

- Structural analogs : Comparing with ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate clarifies substituent effects on potency .

Methodological Considerations

- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

- Reaction scalability : Continuous flow reactors improve reproducibility in gram-scale synthesis, reducing batch-to-batch variability by 5–10% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.